Y1 受体拮抗剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

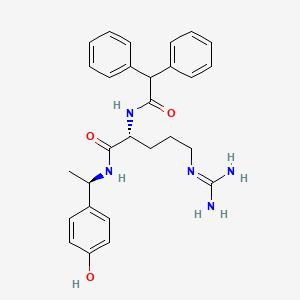

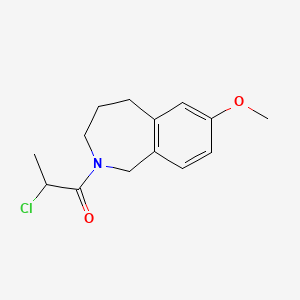

Neuropeptide Y Y1 receptor antagonist 1, also known as compound 39, is a fluorescent probe that serves as a powerful antagonist against the neuropeptide Y Y1 receptor (Y1R), exhibiting a Kᵢ value of 0.19 nM . It should be stored in conditions shielded from light .

Molecular Structure Analysis

The molecular structure of the Y1 receptor antagonist is complex. The NPY C-terminal segment forming the extended conformation binds deep into the Y1R transmembrane core, where the amidated C-terminal residue Y36 of NPY is located at the base of the ligand-binding pocket . Furthermore, the helical region and two N-terminal residues of NPY interact with Y1R extracellular loops, contributing to the high affinity of NPY for Y1R .科学研究应用

肥胖和代谢调节

- 已发现 Y1 受体拮抗剂可减轻遗传性肥胖大鼠的贪食症(过度饮食)和肥胖。口服 Y1 拮抗剂可显着抑制每日食物摄入量和体重增加,表明在治疗肥胖方面具有潜在用途(Ishihara 等,2002)。

- 另一项研究强调了 NPY Y1 和 Y5 受体在介导外源性 NPY 的有效促食欲作用中的作用。Y1 和 Y5 拮抗剂导致啮齿动物模型体重减轻,表明它们在肥胖治疗中的潜力(Macneil, 2007)。

骨骼健康

- 对卵巢切除大鼠的研究表明,神经肽 Y1 受体拮抗剂比雌激素替代疗法更有效地恢复骨形成并维持椎间盘高度,表明在骨质疏松症治疗中的意义(Tucci 等,2020)。

焦虑和神经生理学

- Y1 受体拮抗剂已被研究其对焦虑的影响。抑制大鼠大脑中的 Y1 受体会产生焦虑的行为迹象,表明在调节压力和焦虑反应中起作用(Wahlestedt 等,1993)。

心血管健康

- 已发现 Y1 受体介导人脑动脉中 NPY 诱导的收缩,而 Y1 受体拮抗剂显示出在治疗相关血管疾病方面的潜力(Abounader 等,1995)。

癌症生物学

- Y1 受体拮抗剂在肿瘤治疗中显示出临床潜力,尽管在当前的搜索中没有发现详细说明此应用的具体研究。

疼痛管理

- 在大鼠相关研究中,外周 Y1 激动剂和拮抗剂改变了辣椒素诱发的机械性异常疼痛,表明 Y1 受体在调节疼痛反应中起作用(Gibbs 等,2006)。

作用机制

The mechanism of action of Y1 receptor antagonist 1 involves the interaction of the NPY C-terminal segment with the Y1R transmembrane core . The amidated C-terminal residue Y36 of NPY is located at the base of the ligand-binding pocket . The helical region and two N-terminal residues of NPY interact with Y1R extracellular loops, contributing to the high affinity of NPY for Y1R .

未来方向

属性

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(1R)-1-(4-hydroxyphenyl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUQZUZEYSDMEZ-NTKDMRAZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221697-09-2 |

Source

|

| Record name | Ar-H040922 freebase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221697092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-H040922 FREEBASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NCK567YKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)

![4-(1H-imidazol-1-yl)-N-[(methoxyimino)methyl]benzenecarboxamide](/img/structure/B2911306.png)

![1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2911308.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2911312.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2911313.png)

![Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate](/img/structure/B2911323.png)

![3-Fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2911324.png)

![(E)-1-{5-[4-(3-chlorophenyl)piperazino]-2-thienyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B2911327.png)